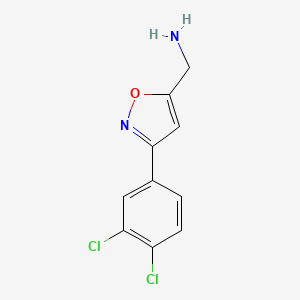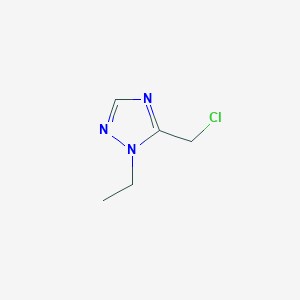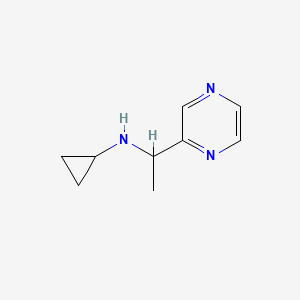![molecular formula C11H13BrFNO B7895539 (3R)-1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B7895539.png)
(3R)-1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol is a synthetic organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring substituted with a 4-bromo-2-fluorobenzyl group and a hydroxyl group at the 3-position. The stereochemistry of the compound is defined by the (3R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.
Introduction of the 4-bromo-2-fluorobenzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using a 4-bromo-2-fluorobenzyl halide and a suitable nucleophile.
Hydroxylation at the 3-Position: The hydroxyl group can be introduced through an oxidation reaction using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) or a similar reagent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form a corresponding amine or alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO4), or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; electrophiles such as alkyl halides or acyl halides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidines with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe for studying biological processes and as a potential lead compound for drug discovery.
Medicine: As a potential therapeutic agent for the treatment of various diseases, including neurological disorders and cancer.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (3R)-1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors, enzymes, or other proteins, thereby modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3R)-1-(4-chloro-2-fluorobenzyl)pyrrolidin-3-ol: Similar structure with a chlorine atom instead of a bromine atom.
(3R)-1-(4-bromo-2-chlorobenzyl)pyrrolidin-3-ol: Similar structure with a chlorine atom instead of a fluorine atom.
(3R)-1-(4-bromo-2-methylbenzyl)pyrrolidin-3-ol: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
(3R)-1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol is unique due to the specific combination of substituents on the pyrrolidine ring, which may confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms can influence the compound’s reactivity, stability, and interactions with molecular targets.
Properties
IUPAC Name |
(3R)-1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c12-9-2-1-8(11(13)5-9)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTVMSNQLWFIRL-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)CC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(2,6-Dichlorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7895458.png)
![[3-(4-Chloro-3-fluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7895467.png)
![[3-(3-Bromophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7895474.png)

![[3-(3,5-Dichlorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7895488.png)
![[3-(4-Fluoro-3-methylphenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7895496.png)
![[3-(3-Bromo-4-fluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7895501.png)
![[3-(2,6-Dichlorophenyl)isoxazol-5-yl]methanol](/img/structure/B7895506.png)


![(3R)-1-{[3-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B7895531.png)
![(3R)-1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B7895544.png)


